molecular formula C19H12F2N2O2S B2503938 1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326904-98-6

1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2503938
CAS No.: 1326904-98-6
M. Wt: 370.37
InChI Key: DUNDAFWINPHRJD-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno-pyrimidine derivative characterized by a bicyclic core structure where a thiophene ring is fused with a pyrimidine-2,4-dione moiety. The compound features a 3,4-difluorophenylmethyl group at position 1 and a phenyl group at position 2. The 3,4-difluorophenyl group is known to improve metabolic stability and bioavailability compared to non-fluorinated analogs . Its synthesis likely follows methods similar to those reported for related thieno-pyrimidines, involving multi-step condensation and cyclization reactions .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPSGPFMTRKJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound with significant potential in medicinal chemistry. It features a thieno[3,2-d]pyrimidine core structure and has been investigated for its biological activities, particularly as an enzyme inhibitor and receptor modulator. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C19H12F2N2O2S
  • Molecular Weight : 370.37 g/mol
  • CAS Number : 1326848-10-5

Research indicates that compounds similar to this compound exhibit promising biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression.
  • Receptor Modulation : It may influence receptor signaling pathways critical for cellular responses.

Antiproliferative Activity

A study highlighted that derivatives of thieno[3,2-d]pyrimidine demonstrate potent antiproliferative effects against tumor cell lines. For example:

  • In vitro Studies : Compounds exhibited IC50 values around 1 nM against SKOV3 ovarian cancer cells. They inhibited colony formation and induced apoptosis through G2/M phase arrest and tubulin polymerization inhibition .
CompoundIC50 (nM)Mechanism
131Tubulin polymerization inhibition
25d1Induction of apoptosis

Anti-inflammatory and Analgesic Activities

Other studies have reported that thienopyrimidine derivatives possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce pain in animal models.

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Case Studies

  • Study on SKOV3 Cells :
    • Researchers discovered that the compound induced apoptosis in SKOV3 cells via G2/M phase arrest.
    • The study utilized X-ray crystallography to elucidate the binding interactions with tubulin .
  • Anti-inflammatory Effects :
    • A series of thienopyrimidine derivatives were tested for their ability to inhibit the MIF2 enzyme.
    • Results showed varying degrees of inhibition with some compounds achieving IC50 values as low as 2.6 μM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares structural features and biological activities of the target compound with key analogs:

Compound Core Structure Substituents Biological Activity (pIC50) Key Observations
Target Compound Thieno[3,2-d]pyrimidine 1-[(3,4-Difluorophenyl)methyl], 3-phenyl Not explicitly reported Enhanced lipophilicity; potential TRPA1 modulation inferred from analogs
PR-3 (Thieno[2,3-d]pyrimidine-2,4-dione) Thieno[2,3-d]pyrimidine N/A ~7.0–8.5 μM (TRPA1) Bioisosteric replacement of phenyl with thiophene increases activity
3-(2,4-Difluorophenyl) analog Thieno[3,2-d]pyrimidine 3-(2,4-Difluorophenyl) Not specified Direct aryl substitution may reduce metabolic stability compared to benzyl derivatives
1-(3-Methylbenzyl) analog Thieno[3,2-d]pyrimidine 1-(3-Methylbenzyl), 3-(3-fluorophenyl) Not specified Methyl and fluorine substitutions alter steric/electronic profiles

Preparation Methods

Gewald Reaction-Based Cyclocondensation

The Gewald reaction serves as a foundational step for constructing the thieno[3,2-d]pyrimidine core. This method involves the condensation of 3-aminothiophene-2-carboxamide derivatives with carbonyl-containing reagents. For example, heating 2-amino-3,5-dicyanothiophene in formic acid at 90°C facilitates cyclization to form the pyrimidinone intermediate, which is subsequently functionalized at the 3-position with a phenyl group.

A modified approach replaces formic acid with formamide to introduce a 4-amino substituent. Aly et al. demonstrated that refluxing 2-amino-3-cyanothiophene with formamide yields 4-aminothieno[3,2-d]pyrimidin-2-one with an 83% yield. The difluorophenylmethyl group is introduced via nucleophilic substitution using (3,4-difluorophenyl)methyl bromide under basic conditions, typically employing potassium carbonate in dimethylformamide (DMF) at 60°C.

Chlorination and Amination Strategy

Chlorination of the pyrimidinone intermediate using phosphoryl chloride (POCl₃) generates a reactive 4-chlorothieno[3,2-d]pyrimidine, which undergoes amination with primary or secondary amines. Wagner et al. optimized this route by treating 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carboxylate with Vilsmeier reagents (POCl₃/DMF) to form a formamidino intermediate, which is subsequently hydrolyzed to the target dione.

Key steps include:

  • Chlorination : Reaction of the pyrimidinone with POCl₃ at 110°C for 6 hours.
  • Amination : Coupling the chlorinated intermediate with (3,4-difluorophenyl)methylamine in tetrahydrofuran (THF) at room temperature.
  • Hydrolysis : Basic hydrolysis using potassium hydroxide in ethanol to yield the 2,4-dione.

This method achieves yields of 65–78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Multi-Component Cyclization Approaches

Multi-component reactions (MCRs) enable simultaneous formation of multiple bonds in a single pot. A representative protocol involves the cyclocondensation of 3-aminothiophene-2-carboxamide with urea derivatives and (3,4-difluorophenyl)methyl isocyanate. Mavrora et al. reported that heating these components in 1,4-dioxane at 90°C for 12 hours produces the thieno[3,2-d]pyrimidine-2,4-dione scaffold with a 72% yield.

Optimization Insights :

  • Solvent : 1,4-Dioxane outperforms DMF due to better thermal stability.
  • Catalyst : Lewis acids like zinc chloride accelerate cyclization but reduce regioselectivity.
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance reaction rates by stabilizing transition states.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of prominent methods:

Method Yield (%) Purity (%) Key Advantage Limitation
Gewald Cyclization 70–83 92 High regioselectivity Requires toxic formic acid
Chlorination-Amination 65–78 95 Scalable for industrial production Multi-step purification needed
Multi-Component Reaction 60–72 90 One-pot synthesis Limited to small-scale batches

Data synthesized from.

Characterization and Quality Control

Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR (DMSO-d6) reveals distinct signals for the difluorophenylmethyl group (δ 4.82 ppm, singlet) and the thieno[3,2-d]pyrimidine protons (δ 7.35–8.10 ppm).
  • Infrared Spectroscopy (IR) : Stretching vibrations at 1705 cm$$^{-1}$$ (C=O) and 1240 cm$$^{-1}$$ (C-F) confirm functional groups.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 370.37 [M+H]$$^+$$.

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